Ido1-IN-11
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Overview
Description
Ido1-IN-11 is a small-molecule inhibitor targeting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway . This enzyme plays a pivotal role in immune escape mechanisms in cancer by suppressing T-cell function and promoting regulatory T-cell activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ido1-IN-11 involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ido1-IN-11 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or replace substituents on the core scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity and potential therapeutic applications .
Scientific Research Applications
Ido1-IN-11 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Ido1-IN-11 exerts its effects by inhibiting the enzymatic activity of IDO1. This inhibition prevents the conversion of tryptophan to kynurenine, thereby reducing the accumulation of immunosuppressive metabolites. The molecular targets of this compound include the active site of IDO1, where it binds and blocks the enzyme’s catalytic function . This action leads to the restoration of T-cell function and the enhancement of anti-tumor immune responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ido1-IN-11 include other IDO1 inhibitors such as indoximod, epacadostat, and navoximod . These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic properties.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for IDO1, which may result in improved efficacy and reduced off-target effects compared to other inhibitors . Additionally, its distinct chemical structure allows for potential modifications to enhance its therapeutic potential and overcome resistance mechanisms .
Properties
Molecular Formula |
C22H17ClFN3O3 |
---|---|
Molecular Weight |
425.8 g/mol |
IUPAC Name |
3-[5-[(3-chlorobenzoyl)amino]pyridin-2-yl]-N-(4-fluorophenyl)oxetane-3-carboxamide |
InChI |
InChI=1S/C22H17ClFN3O3/c23-15-3-1-2-14(10-15)20(28)26-18-8-9-19(25-11-18)22(12-30-13-22)21(29)27-17-6-4-16(24)5-7-17/h1-11H,12-13H2,(H,26,28)(H,27,29) |
InChI Key |
WDEBRZXZAXYXPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=NC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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